

Physical and chemical properties of (4-Hydroxy-3-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(4-Hydroxy-3-methoxyphenyl)boronic acid
Cat. No.:	B062145

[Get Quote](#)

An In-depth Technical Guide to (4-Hydroxy-3-methoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

(4-Hydroxy-3-methoxyphenyl)boronic acid, a substituted phenylboronic acid, is a versatile organic compound of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, including a boronic acid moiety, a hydroxyl group, and a methoxy group, impart valuable reactivity and make it a key building block in the synthesis of complex molecules and biologically active compounds. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and applications.

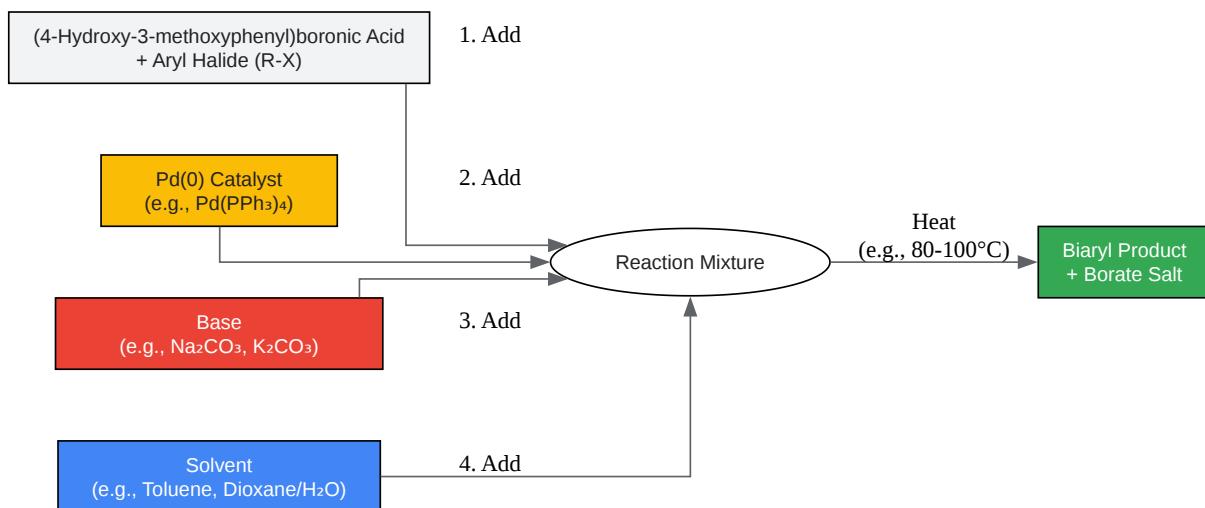
Core Physical and Chemical Properties

The fundamental properties of **(4-Hydroxy-3-methoxyphenyl)boronic acid** are summarized below. These characteristics are essential for its handling, storage, and application in chemical reactions.

Property	Value	Reference(s)
IUPAC Name	(4-hydroxy-3-methoxyphenyl)boronic acid	[1] [2]
CAS Number	182344-21-4	[1] [3]
Molecular Formula	C ₇ H ₉ BO ₄	[1] [3]
Molecular Weight	167.96 g/mol	[1]
Appearance	Solid, powder	[3] [4]
Melting Point	Data for the specific boronic acid is not readily available; its pinacol ester melts at 105-109 °C.	
Solubility	Described as soluble in polar solvents due to the presence of hydroxyl and methoxy groups.	[4]
pKa	Specific experimental data is not readily available.	
Storage Conditions	Store in an inert atmosphere, in a freezer, under -20°C.	[2]

Spectroscopic Data

While a public-access spectrum for **(4-Hydroxy-3-methoxyphenyl)boronic acid** is not readily available, the expected NMR signals can be predicted based on its structure.


- ¹H NMR: Expected signals would include distinct aromatic protons on the phenyl ring, a singlet for the methoxy (-OCH₃) protons, and broad singlets for the hydroxyl (-OH) and boronic acid (-B(OH)₂) protons.
- ¹³C NMR: Expected signals would include carbons of the aromatic ring, with shifts influenced by the electron-donating hydroxyl and methoxy groups, and the electron-withdrawing boronic acid group, as well as a signal for the methoxy carbon.

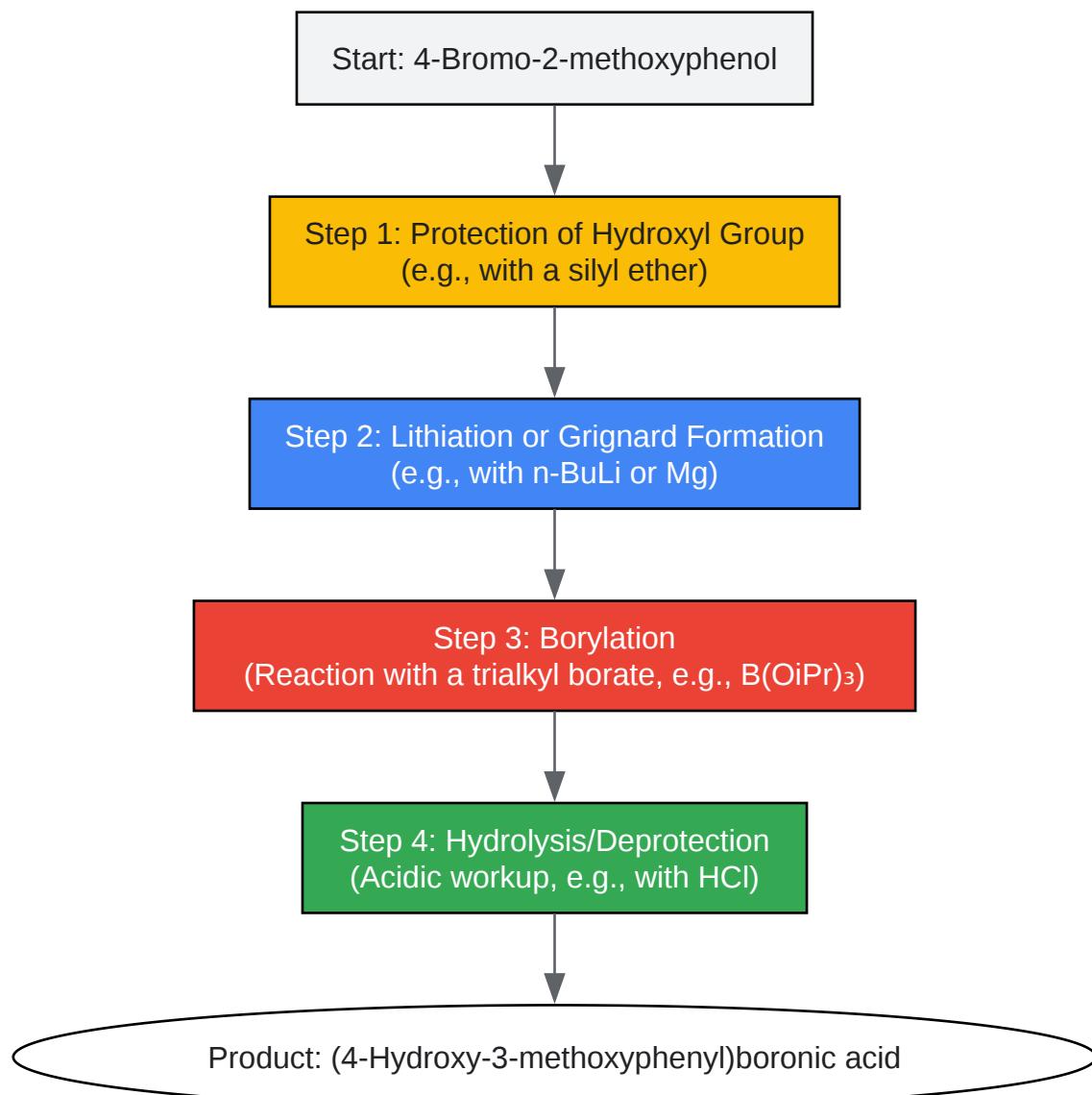
Chemical Properties and Reactivity

(4-Hydroxy-3-methoxyphenyl)boronic acid is a key reagent in several important organic transformations, primarily due to the reactivity of the boronic acid group.

Suzuki-Miyaura Cross-Coupling Reaction

The most prominent application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organic halide (or triflate), enabling the synthesis of biaryl compounds. The presence of the hydroxyl and methoxy groups on the phenyl ring can influence the electronic properties of the molecule and its reactivity in the coupling process. These functional groups also offer sites for further chemical modification. This reaction is a cornerstone in the synthesis of pharmaceuticals and complex organic materials.[\[5\]](#)[\[6\]](#)

[Click to download full resolution via product page](#)


Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocols

Detailed methodologies are crucial for the successful application of **(4-Hydroxy-3-methoxyphenyl)boronic acid** in a laboratory setting.

Representative Synthesis of **(4-Hydroxy-3-methoxyphenyl)boronic acid**

While a specific, detailed protocol for the synthesis of **(4-Hydroxy-3-methoxyphenyl)boronic acid** is not widely published, a general and plausible method can be adapted from the synthesis of similar hydroxyphenylboronic acids. This representative protocol starts from a commercially available precursor, 4-bromo-2-methoxyphenol. The phenolic hydroxyl group must be protected before the borylation step.

[Click to download full resolution via product page](#)

Caption: A plausible synthetic pathway for the target compound.

Methodology:

- Protection: The hydroxyl group of 4-bromo-2-methoxyphenol is protected, for example, as a silyl ether, to prevent it from interfering with the subsequent organometallic reactions.
- Formation of Organometallic Intermediate: The protected aryl bromide is then converted into an organolithium or Grignard reagent by reacting it with an organolithium reagent (like n-butyllithium) or magnesium metal at low temperatures.

- Borylation: The organometallic intermediate is reacted with a trialkyl borate (e.g., triisopropyl borate).
- Hydrolysis and Deprotection: The resulting boronate ester is hydrolyzed under acidic conditions, which also removes the protecting group from the hydroxyl moiety, to yield the final **(4-Hydroxy-3-methoxyphenyl)boronic acid**. The product is then typically purified by recrystallization.

General Protocol for Suzuki-Miyaura Coupling

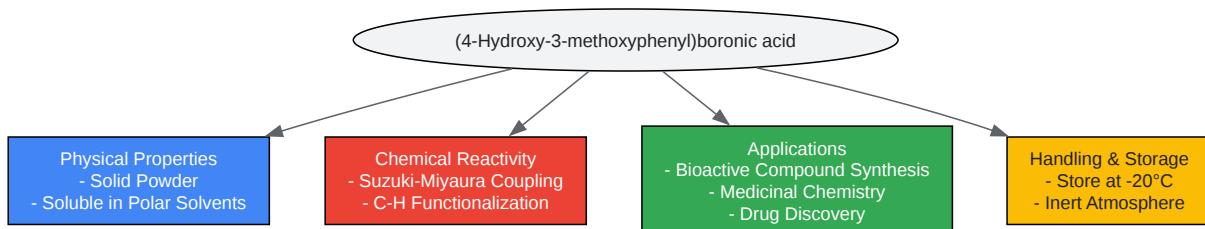
The following is a representative experimental procedure for the coupling of **(4-Hydroxy-3-methoxyphenyl)boronic acid** with a generic aryl bromide.

Materials:

- **(4-Hydroxy-3-methoxyphenyl)boronic acid** (1.2 equivalents)
- Aryl bromide (1.0 equivalent)
- Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (0.05 equivalents)
- Base, e.g., aqueous 2M Sodium Carbonate (Na_2CO_3)
- Solvent, e.g., a mixture of Toluene and Water

Procedure:

- To a reaction flask, add the aryl bromide, **(4-Hydroxy-3-methoxyphenyl)boronic acid**, and the palladium catalyst.
- The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) multiple times.
- Add the degassed solvent mixture (e.g., Toluene) and the aqueous base.
- The reaction mixture is heated with vigorous stirring (e.g., at 85-100 °C) and monitored by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass


Spectrometry (LC-MS).

- Upon completion, the reaction is cooled to room temperature, and the organic layer is separated.
- The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na_2SO_4), and concentrated under reduced pressure.
- The crude product is then purified, typically by column chromatography on silica gel.

Applications in Research and Drug Development

(4-Hydroxy-3-methoxyphenyl)boronic acid is a valuable building block in several areas of chemical and pharmaceutical research:

- Synthesis of Bioactive Compounds: It is used as a reagent in the synthesis of 4-arylcoumarins, which have shown potential as antiprotozoal agents.[5]
- C-H Functionalization: It participates in direct palladium-catalyzed C-H functionalization reactions, for example, with benzoquinones.[5]
- Drug Discovery: As a fragment in medicinal chemistry, the 4-hydroxy-3-methoxyphenyl motif (a guaiacol substructure) is present in many natural products and pharmaceuticals. The ability to easily install this group onto various scaffolds via Suzuki-Miyaura coupling makes it an important tool for generating libraries of potential drug candidates for screening.

[Click to download full resolution via product page](#)

Caption: Key properties and applications of the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (4-Hydroxy-3-methoxyphenyl)boronic acid | C7H9BO4 | CID 11557349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (4-Hydroxy-3-methoxyphenyl)boronic acid | 182344-21-4 [sigmaaldrich.com]
- 3. Boronic acid, B-(4-hydroxy-3-methoxyphenyl)- | CymitQuimica [cymitquimica.com]
- 4. CAS 182344-21-4: Boronic acid, (4-hydroxy-3-methoxyphenyl)... [cymitquimica.com]
- 5. Boronic acid, (4-hydroxy-3-methoxyphenyl)- (9CI) | 182344-21-4 [amp.chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Physical and chemical properties of (4-Hydroxy-3-methoxyphenyl)boronic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b062145#physical-and-chemical-properties-of-4-hydroxy-3-methoxyphenyl-boronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com